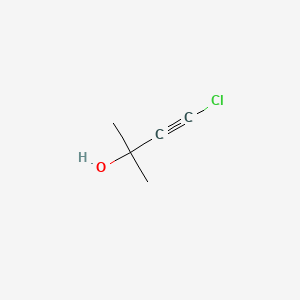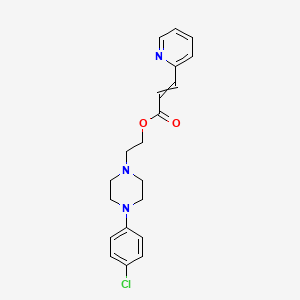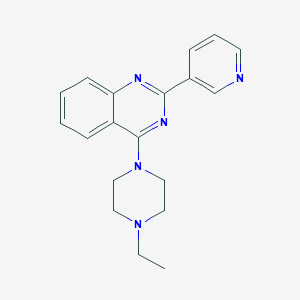
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a phenyl group, and a pent-4-en-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine typically involves multiple steps, including the formation of the cyclopropylmethyl group and the attachment of the phenyl and amine groups. One common method involves the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with appropriate precursors to form the desired compound . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. This method enhances reaction throughput and improves the space-time yield compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and phenyl-substituted amines, such as:
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- 2-(cyclopropylmethyl)-2-acetamidopropanedioic acid
Uniqueness
What sets N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
37092-85-6 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-13(2)10-16(17-12-15-8-9-15)11-14-6-4-3-5-7-14/h3-7,15-17H,1,8-12H2,2H3 |
Clé InChI |
HFASSIYHMIYPKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CC1=CC=CC=C1)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
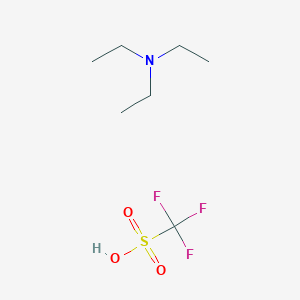
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
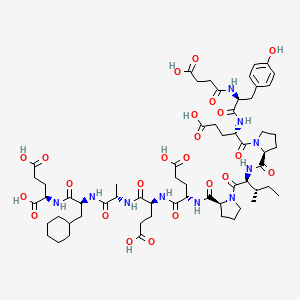
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
